molecular formula C32H45BrN2O3 B12019325 4-(2-Stearoylcarbohydrazonoyl)phenyl 4-bromobenzoate CAS No. 767335-60-4

4-(2-Stearoylcarbohydrazonoyl)phenyl 4-bromobenzoate

Cat. No.: B12019325
CAS No.: 767335-60-4
M. Wt: 585.6 g/mol
InChI Key: LEEIRAYLFDDJIJ-JJNGWGCYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Stearoylcarbohydrazonoyl)phenyl 4-bromobenzoate typically involves a multi-step process. The starting materials include stearic acid, carbohydrazide, and 4-bromobenzoic acid. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Stearoylcarbohydrazonoyl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with another functional group .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialized materials and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Stearoylcarbohydrazonoyl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Stearoylcarbohydrazonoyl)phenyl 4-bromobenzoate is unique due to its specific structural configuration, which includes a stearoylcarbohydrazonoyl group and a bromobenzoate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

767335-60-4

Molecular Formula

C32H45BrN2O3

Molecular Weight

585.6 g/mol

IUPAC Name

[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C32H45BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-31(36)35-34-26-27-18-24-30(25-19-27)38-32(37)28-20-22-29(33)23-21-28/h18-26H,2-17H2,1H3,(H,35,36)/b34-26+

InChI Key

LEEIRAYLFDDJIJ-JJNGWGCYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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